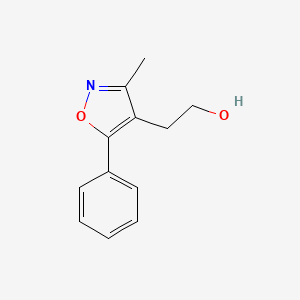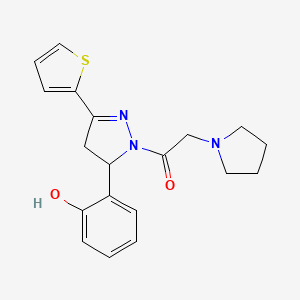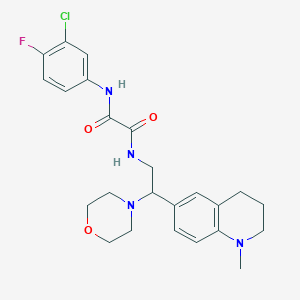
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol, also known as TC-2153, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is not fully understood. However, it has been found to modulate the activity of a protein called Rac1, which is involved in various cellular processes such as cell migration, proliferation, and survival. By modulating the activity of Rac1, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol can affect various cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to have a wide range of biochemical and physiological effects. It has been found to enhance memory and learning in animal models, suggesting its potential as a cognitive enhancer. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells, making it suitable for in vitro and in vivo studies. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is also stable and can be stored for long periods, making it easy to handle. However, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the experimental conditions, making it difficult to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol. One potential direction is to further explore its potential as a cognitive enhancer. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Overall, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has shown promising results in various studies, and further research is needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol involves several steps, including the reaction of 8-chloro-1,2,3,4-tetrahydrocarbazole with piperidine and 2-bromo-1-phenylethanol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol with high purity.
Wissenschaftliche Forschungsanwendungen
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to have anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRDSJKTZGCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)



![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)